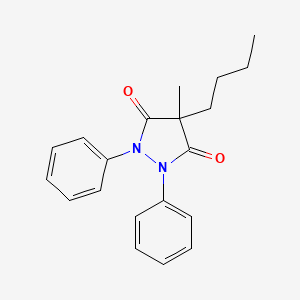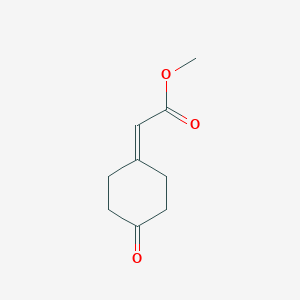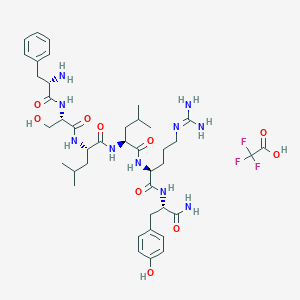
Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester is a complex organic compound with a unique structure that combines several functional groups. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes an isophthalamic acid core, an antipyrinyl group, a hydroxy group, a nitro group, and an isopropyl ester moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of Isophthalamic Acid Derivative: The initial step involves the preparation of an isophthalamic acid derivative through the reaction of isophthalic acid with appropriate reagents under controlled conditions.
Introduction of Antipyrinyl Group: The antipyrinyl group is introduced through a nucleophilic substitution reaction, where the isophthalamic acid derivative reacts with an antipyrine derivative.
Esterification: The final step involves the esterification of the hydroxy group with isopropyl alcohol in the presence of an acid catalyst to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of appropriate solvents, catalysts, and reaction conditions to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce carboxyl or aldehyde groups.
科学的研究の応用
Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester involves its interaction with molecular targets and pathways in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the antipyrinyl group can interact with proteins or nucleic acids.
類似化合物との比較
Similar Compounds
Isophthalamic acid derivatives: Compounds with similar core structures but different substituents.
Antipyrine derivatives: Compounds with the antipyrinyl group but different functional groups.
Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.
Uniqueness
Isophthalamic acid, N-antipyrinyl-4-hydroxy-5-nitro-, isopropyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
特性
| 95136-49-5 | |
分子式 |
C22H22N4O7 |
分子量 |
454.4 g/mol |
IUPAC名 |
propan-2-yl 5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-2-hydroxy-3-nitrobenzoate |
InChI |
InChI=1S/C22H22N4O7/c1-12(2)33-22(30)16-10-14(11-17(19(16)27)26(31)32)20(28)23-18-13(3)24(4)25(21(18)29)15-8-6-5-7-9-15/h5-12,27H,1-4H3,(H,23,28) |
InChIキー |
UQSOTBIHGBKCQC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])O)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



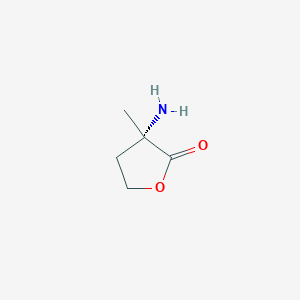
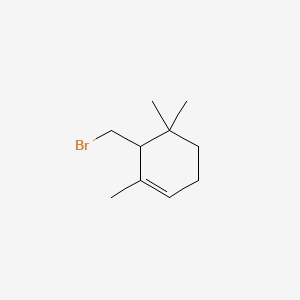

![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
